molecular formula C9H10F2N2O2 B8173637 3-(2,2-Difluoroethoxy)benzohydrazide

3-(2,2-Difluoroethoxy)benzohydrazide

Cat. No.: B8173637
M. Wt: 216.18 g/mol
InChI Key: WLLKTXXQSPWKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)benzohydrazide is a substituted benzohydrazide derivative characterized by a benzohydrazide core (C₆H₅CONHNH₂) modified with a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the meta position. This compound is structurally significant due to its combination of fluorinated alkoxy substituents and the hydrazide functional group, which imparts unique physicochemical and biological properties. Its CAS registry number, 438474-99-8, confirms its identity in commercial catalogs .

Benzohydrazides, in general, are known for their versatility in coordination chemistry and medicinal applications, including antimicrobial, antioxidant, and anticancer activities .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)5-15-7-3-1-2-6(4-7)9(14)13-12/h1-4,8H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLKTXXQSPWKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzohydrazide typically involves the reaction of 3-(2,2-Difluoroethoxy)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-(2,2-Difluoroethoxy)benzaldehyde+Hydrazine hydrate3-(2,2-Difluoroethoxy)benzohydrazide\text{3-(2,2-Difluoroethoxy)benzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{3-(2,2-Difluoroethoxy)benzohydrazide} 3-(2,2-Difluoroethoxy)benzaldehyde+Hydrazine hydrate→3-(2,2-Difluoroethoxy)benzohydrazide

Industrial Production Methods

Industrial production methods for 3-(2,2-Difluoroethoxy)benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzohydrazone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or receptors. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

4-Ethoxybenzohydrazide

  • Structure : Benzohydrazide with an ethoxy (-OCH₂CH₃) group at the para position.
  • Key Differences : The absence of fluorine atoms reduces electronegativity and lipophilicity compared to the difluoroethoxy analog. Ethoxy-substituted benzohydrazides are precursors for heterocyclic compounds (e.g., triazoles, oxadiazoles) but exhibit lower metabolic stability due to oxidative susceptibility .
  • Biological Relevance : Ethoxy derivatives are less potent in antioxidant assays (e.g., DPPH radical scavenging) compared to fluorinated analogs .

N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide

  • Structure : Benzohydrazide conjugated with a fluorinated pyridine Schiff base.
  • Key Differences : The hydrazone (C=N) linkage and pyridine ring introduce π-conjugation, enhancing coordination capabilities with transition metals (e.g., Cu²⁺, Zn²⁺). This structural feature is absent in 3-(2,2-Difluoroethoxy)benzohydrazide .
  • Applications : Primarily used in catalytic systems and antimicrobial agents due to metal-binding capacity .

2-((3-(Trifluoromethyl)phenyl)amino)benzohydrazide

  • Structure : Benzohydrazide with a trifluoromethyl (-CF₃) group at the meta position of an aniline substituent.
  • Key Differences: The trifluoromethyl group provides stronger electron-withdrawing effects than the difluoroethoxy group, altering electronic distribution and reactivity. This derivative exhibits superior antioxidant activity (IC₅₀ ≈ 12 μM in DPPH assay) compared to non-CF₃ analogs .

Key Observations :

  • Fluorination Impact: Fluorinated substituents (e.g., -CF₃, -OCH₂CF₂H) enhance lipophilicity (higher LogP) and oxidative stability compared to non-fluorinated analogs.
  • Biological Activity : Trifluoromethyl derivatives outperform difluoroethoxy analogs in antioxidant assays, likely due to stronger electron-withdrawing effects enhancing radical scavenging .
  • Structural Flexibility : Hydrazones (e.g., Schiff base derivatives) exhibit broader applications in coordination chemistry, whereas alkoxy-substituted benzohydrazides are more suited for metabolic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.